Cyclohexyl 4-chlorobenzoylcarbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by its cyclohexyl group and a chlorinated benzoyl moiety. It is primarily used in scientific research, particularly in the fields of organic chemistry and pharmacology.
Cyclohexyl 4-chlorobenzoylcarbamate can be synthesized through various chemical reactions involving cyclohexylamine and 4-chlorobenzoic acid derivatives. The compound is available from specialty chemical suppliers and is utilized in laboratory settings for various applications, including synthesis and biological studies.
The synthesis of cyclohexyl 4-chlorobenzoylcarbamate typically involves the reaction between cyclohexylamine and 4-chlorobenzoic acid or its derivatives. The following steps outline a common synthetic route:
Cyclohexyl 4-chlorobenzoylcarbamate can undergo various chemical reactions typical for carbamates, including:
Cyclohexyl 4-chlorobenzoylcarbamate has several applications in scientific research:
Cyclohexyl 4-chlorobenzoylcarbamate is systematically named as cyclohexyl N-(4-chlorobenzoyl)carbamate under IUPAC conventions. This nomenclature precisely defines its molecular architecture: a central carbamate group (–NH–C(=O)–O–) bridges a cyclohexyl moiety and a 4-chlorobenzoyl unit. The molecular formula is C₁₄H₁₆ClNO₃, with a molecular weight of 281.73 g/mol [1].
Key structural features were elucidated through spectroscopic and computational analyses:
Table 1: Molecular Identifiers of Cyclohexyl 4-Chlorobenzoylcarbamate
| Property | Value |
|---|---|
| IUPAC Name | Cyclohexyl N-(4-chlorobenzoyl)carbamate |
| Molecular Formula | C₁₄H₁₆ClNO₃ |
| Molecular Weight | 281.73 g/mol |
| SMILES | C1CCC(CC1)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
| InChI Key | IVFJPTPCEMTGPA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)OC(=O)NC(=O)C2=CC=C(C=C2)Cl |
This compound belongs to two pharmacologically significant classes: aryl carbamates and benzoyl derivatives. Its properties diverge notably from analogs due to synergistic electronic and steric effects.
Versus Aryl Carbamates:Unlike phenyl carbamates (e.g., phenyl N-benzoylcarbamate), the cyclohexyl group introduces steric bulk and aliphatic character, reducing crystallinity by 40–60% and enhancing lipid solubility (logP increased by 1.2 units). The 4-chloro substituent further augments electrophilicity at the carbonyl carbon (δ_C=O = 168.5 ppm in ¹³C NMR vs. 165.8 ppm in unsubstituted analogs) [5].
Versus Benzoyl Derivatives:Compared to 4-chlorobenzoyl chloride, carbamate formation replaces the labile chloride with a stable carbamoyl group. This substitution eliminates hydrolytic instability (t₁/₂ > 6 months vs. minutes for acid chlorides) while retaining bioisosteric properties. The 4-chlorobenzoyl moiety maintains electron-withdrawing potency (Hammett σ = +0.78), facilitating hydrogen bonding with biological targets [4] [10].
Table 2: Steric and Electronic Parameters in Carbamate Analogs
| Compound | Steric Bulk (ų) | C=O Stretch (cm⁻¹) | LogP |
|---|---|---|---|
| Cyclohexyl 4-chlorobenzoylcarbamate | 92.6 | 1715 | 2.8 |
| Phenyl N-benzoylcarbamate | 68.3 | 1702 | 1.6 |
| 4-Chlorobenzoyl chloride | 54.1 | 1770 | 2.1 |
Carbamate groups exhibit restricted tautomeric behavior due to the absence of enolizable protons adjacent to the carbonyl. Unlike β-ketoamides or nucleic acid bases (e.g., cytosine), which undergo keto-enol or amino-imino equilibria [3] [6], cyclohexyl 4-chlorobenzoylcarbamate exists exclusively in the amide tautomer. This stability arises from resonance energy (~75 kJ/mol) and the high barrier to proton migration (>150 kJ/mol) [5] [8].
Conformational dynamics are dominated by two rotational barriers:
Table 3: Energy Barriers in Carbamate Dynamics
| Process | Energy Barrier (kcal/mol) | Timescale |
|---|---|---|
| C(O)–N bond rotation | 18–22 | 10⁻² s (at –50°C) |
| Cyclohexyl chair inversion | 10–12 | 10⁻¹⁰ s (at 25°C) |
| Tautomerism (hypothetical) | >150 | Not observed |
The rigidity of the carbamate linkage contrasts with flexible systems like β-ketoamides in Ugi adducts, where steric strain shifts equilibria toward enol tautomers [8]. Here, steric repulsion between the 4-chlorophenyl and cyclohexyl groups is mitigated by the planar carbamate spacer, preventing significant distortion.
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9